3-Fluorobiphenyl CAS number and properties
3-Fluorobiphenyl CAS number and properties
An In-Depth Technical Guide to 3-Fluorobiphenyl for Researchers and Drug Development Professionals
Introduction
3-Fluorobiphenyl is an organofluorine compound that belongs to the class of halogenated aromatic hydrocarbons. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, as it can significantly modulate a compound's physicochemical and biological properties.[1] Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of 3-Fluorobiphenyl, including its core properties, synthesis protocols, analytical methods, and its relevance in the field of drug discovery.
Core Properties and Identification
The fundamental properties of 3-Fluorobiphenyl are summarized below. Its unique identifiers are crucial for regulatory compliance, procurement, and literature searches.
Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 2367-22-8 | [3] |
| Molecular Formula | C12H9F | [3] |
| Molecular Weight | 172.20 g/mol | [3][4] |
| IUPAC Name | 1-fluoro-3-phenylbenzene | |
| Melting Point | 26-27 °C | [3] |
| Boiling Point | 153-154 °C (at 50 Torr) | [3] |
| Density | 1.2874 g/cm³ (at 18 °C) | [3] |
| InChI Key | MRCAAFFMZODJBP-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)F |
Safety and Handling
3-Fluorobiphenyl is classified with the GHS07 pictogram and a "Warning" signal word.[3] Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3]
Precautionary Measures:
-
Prevention: Avoid breathing dust, fumes, or vapors.[5][6] Use only in well-ventilated areas.[5][6] Wear protective gloves, clothing, and eye/face protection.[5][7] Wash skin thoroughly after handling.[6]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It should be stored at room temperature.[3]
-
Spills: For spills, clean up immediately, avoiding dust generation.[5] Use dry clean-up procedures and place material in a sealed, labeled container for disposal.[5]
Synthesis and Experimental Protocols
The synthesis of fluorinated biphenyl compounds is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method is highly versatile for forming carbon-carbon bonds.[1]
General Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a fluorinated biphenyl compound.
Caption: A generalized workflow from synthesis to application for fluorinated biphenyls.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is a generalized method adapted from the synthesis of similar fluorinated biphenyl compounds.[8] It describes the coupling of 3-fluorophenylboronic acid with a suitable aryl halide.
Caption: The core components of the Suzuki-Miyaura reaction for 3-Fluorobiphenyl synthesis.
Methodology:
-
Reactant Preparation: In a pressure tube, combine 3-fluorophenylboronic acid (1.5 equivalents), an aryl halide (e.g., bromobenzene, 1.0 equivalent), and a base such as potassium phosphate (K₃PO₄, 1.5 equivalents).[8]
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.5 mol %).[8] Add a degassed solvent mixture, typically water and dioxane in a 1:3 v/v ratio.[8]
-
Reaction Execution: Seal the pressure tube and heat the mixture at approximately 105 °C for 8-10 hours.[8]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture and extract the product using a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product via column chromatography on silica gel, using a solvent system such as n-hexane and ethyl acetate to yield pure 3-Fluorobiphenyl.[8]
Analytical Methods
Proper analytical methods are essential for confirming the identity, purity, and concentration of 3-Fluorobiphenyl. For volatile, thermally stable compounds, gas chromatography is generally preferred.[9]
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
A Gas Chromatograph equipped with a Mass Spectrometer (MS) detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Methodology:
-
Sample Preparation: Prepare a stock solution of 3-Fluorobiphenyl in a volatile organic solvent like methanol or isopropanol.[9] Create a series of calibration standards by serially diluting the stock solution to establish a concentration curve.[9]
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-15 °C/min.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Acquire in full scan mode to confirm identity or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantification.[9]
-
-
Analysis: Inject the prepared standards and samples. Identify the 3-Fluorobiphenyl peak by its retention time and mass spectrum. Quantify the amount by comparing the peak area to the calibration curve.
Relevance in Drug Discovery and Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The addition of fluorine can be a critical strategy to overcome common drug development hurdles.
Key Roles of Fluorine in Drug Design:
-
Blocking Metabolic "Soft Spots": The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a site that is prone to hydroxylation can significantly increase a drug's metabolic half-life and oral bioavailability.[1][2]
-
Modulating Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's pKa, lipophilicity, and dipole moment.[1][2] These modifications can fine-tune how a drug candidate interacts with its target receptor, potentially improving binding affinity and selectivity.
-
Enhancing Membrane Permeability: Increasing lipophilicity through fluorination can improve a compound's ability to cross cellular membranes, which is particularly important for enhancing tissue penetration, including into the central nervous system (CNS).[2]
Derivatives of fluorobiphenyl, such as flurbiprofen, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11] Furthermore, analogs of flurbiprofen have been investigated for their potential in treating various cancers, including lung, pancreatic, and head and neck cancers.[12] The presence of the fluorobiphenyl moiety is central to the therapeutic activity of these compounds. Approximately 20% of all pharmaceutical products contain fluorine, underscoring its importance in the industry.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 3-Fluorobiphenyl | 2367-22-8 [chemicalbook.com]
- 4. 3-Fluorobiphenyl - CAS:2367-22-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.ie [fishersci.ie]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]
- 11. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 12. US8575170B2 - Flurbiprofen analogs and methods of use in treating cancer - Google Patents [patents.google.com]
- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
